2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and multiple chlorine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the benzoic acid moiety and the chlorination of the aromatic rings. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring and the benzoic acid moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound’s chlorine and sulfur atoms may also play a role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-[3-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-yl]benzoic acid: Lacks the sulfanyl group, which may affect its chemical reactivity and biological activity.
2-chloro-5-[3-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzoic acid: Contains a methyl group instead of a sulfanyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the sulfanyl group in 2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid distinguishes it from similar compounds
Properties
Molecular Formula |
C15H8Cl3N3O2S |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H8Cl3N3O2S/c16-7-1-3-9(12(18)5-7)13-19-20-15(24)21(13)8-2-4-11(17)10(6-8)14(22)23/h1-6H,(H,20,24)(H,22,23) |
InChI Key |
AYWBGBSLKQCJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.